molecular formula C12H13NO2 B8232294 4-Ethynyl-N-(3-hydroxypropyl)benzamide

4-Ethynyl-N-(3-hydroxypropyl)benzamide

Cat. No.: B8232294
M. Wt: 203.24 g/mol
InChI Key: VWXNODWOFZHMDX-UHFFFAOYSA-N
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Description

4-Ethynyl-N-(3-hydroxypropyl)benzamide is an organic compound that features a benzamide core with an ethynyl group at the para position and a hydroxypropyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-N-(3-hydroxypropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethynylbenzoic acid and 3-hydroxypropylamine.

    Amide Formation: The carboxylic acid group of 4-ethynylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-hydroxypropylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize by-products, as well as the use of industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a variety of products depending on the oxidizing agent used.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The hydroxypropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophiles or electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction of the amide bond yields amines.

Scientific Research Applications

4-Ethynyl-N-(3-hydroxypropyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-N-(3-hydroxypropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the hydroxypropyl group can form hydrogen bonds, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzoic acid: Lacks the hydroxypropyl group, making it less versatile in forming hydrogen bonds.

    N-(3-hydroxypropyl)benzamide: Lacks the ethynyl group, reducing its ability to participate in π-π interactions.

Uniqueness

4-Ethynyl-N-(3-hydroxypropyl)benzamide is unique due to the presence of both the ethynyl and hydroxypropyl groups, which allow it to participate in a wider range of interactions and reactions compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-ethynyl-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-10-4-6-11(7-5-10)12(15)13-8-3-9-14/h1,4-7,14H,3,8-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXNODWOFZHMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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